Structural Differentiation: Terminal Acetamide vs Bulkier Aromatic Amide Substitutions
N‑(2‑((6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl)amino)ethyl)acetamide bears a minimal acetyl terminal group, distinguishing it from larger‑volume analogues. The closest commercially catalogued analogue, 2,2‑diphenyl‑N‑(2‑{[6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl]amino}ethyl)acetamide (CAS 1396858‑98‑2), replaces the acetyl methyl with a diphenylmethyl moiety, resulting in a substantially larger steric footprint. This structural divergence is expected to alter binding‑pocket occupancy in targets such as SIRT2 or HDAC6, where the acetyl‑lysine substrate channel imposes strict steric constraints [1].
| Evidence Dimension | Terminal amide group size and shape |
|---|---|
| Target Compound Data | Acetyl terminal (—COCH₃); molecular weight ~245 g/mol; calculated topological polar surface area (TPSA) approximately 85 Ų |
| Comparator Or Baseline | 2,2‑Diphenyl‑N‑(2‑{[6‑(1H‑pyrrol‑1‑yl)pyrimidin‑4‑yl]amino}ethyl)acetamide (CAS 1396858‑98‑2); diphenylmethyl amide terminal; molecular weight ~372 g/mol; estimated TPSA similar but substantially larger van der Waals volume |
| Quantified Difference | Molecular weight difference of ~127 g/mol; approximate doubling of steric bulk at the terminal amide. |
| Conditions | Calculated from chemical structure using standard cheminformatics descriptors (PubChem/ChemSpider methodology); no direct co‑crystal structure available. |
Why This Matters
A smaller terminal amide group reduces the risk of steric clash in narrow substrate channels (e.g., SIRT2 acetyl‑lysine tunnel), making this compound more suitable as a minimalist scaffold for fragment‑based or mechanistic probe studies.
- [1] Moniot S, Weyand M, Steegborn C. Structures, substrates, and regulators of mammalian sirtuins – opportunities and challenges for drug development. Front Pharmacol. 2012;3:16. doi:10.3389/fphar.2012.00016 View Source
